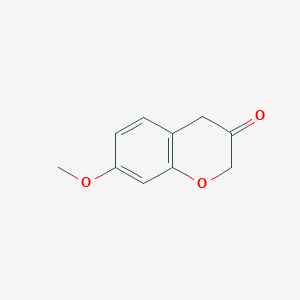

7-Methoxychroman-3-one

Descripción

Overview of Chromanone Heterocycles in Contemporary Chemical Research

Chromanones, specifically chroman-4-ones, are heterocyclic compounds characterized by a fused benzene (B151609) ring and a dihydropyran ring. nih.gov This structural framework is a common feature in a multitude of natural products and synthetic molecules, making it a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.netnih.gov The absence of a double bond between carbons 2 and 3 in chromanones, a subtle distinction from the related chromones, leads to significant variations in their biological activities. nih.gov

The versatility of the chromanone core allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives with a broad spectrum of pharmacological properties. nih.govnih.gov Researchers have successfully synthesized and evaluated chromanone analogs for activities including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. nih.govrsc.org The ability to introduce various substituents at different positions on the chromanone ring system provides a powerful tool for fine-tuning the biological and chemical properties of these molecules. nih.gov

Chemical Significance of the 7-Methoxy Substitution Pattern in Related Oxygen Heterocycles

The presence and position of a methoxy (B1213986) group (-OCH3) on a heterocyclic ring can profoundly influence the molecule's properties. In the context of oxygen heterocycles like chromones and flavonoids, a methoxy group at the 7-position is of particular interest. This substitution can impact the electronic environment of the entire molecule, affecting its reactivity, stability, and biological interactions.

For instance, in the related class of coumarins, a 7-methoxy substitution is a common structural feature. thegoodscentscompany.com Similarly, in flavonoids, the methylation of hydroxyl groups, including at the 7-position, is a key biosynthetic step that can alter the compound's biological activity. smolecule.com The 7-methoxy group can act as a hydrogen bond acceptor and influence the molecule's polarity and solubility. ontosight.ai Furthermore, its electron-donating nature can modulate the reactivity of the aromatic ring and adjacent functional groups. In the case of cephalosporin (B10832234) antibiotics, a methoxy group at the C7 position confers resistance to certain enzymes, highlighting the strategic importance of this substituent in drug design. nih.gov

Current Research Landscape Pertaining to the 7-Methoxychroman-3-one Core

While the broader chromanone class is extensively studied, research specifically targeting this compound is more focused. It is often utilized as a key intermediate or starting material for the synthesis of more complex molecules. For example, it serves as a precursor in the preparation of various derivatives, including those with substitutions at the 3-position. ias.ac.ind-nb.infonih.gov

One notable application is in the synthesis of (E)-3-benzylidene-7-methoxychroman-4-one derivatives, which have been investigated for their cytotoxic properties against various cancer cell lines. d-nb.infonih.govnih.gov These studies involve the condensation of 7-methoxychroman-4-one with different substituted benzaldehydes. d-nb.infonih.gov Additionally, the reactivity of the 3-position of 7-methoxychroman-4-one has been explored, for instance, in ethoxymethylation reactions. ias.ac.in

The synthesis of 7-methoxychroman-4-one itself is typically achieved through the cyclization of appropriate precursors. A common method involves the reaction of resorcinol (B1680541) with 3-chloropropionic acid, followed by methylation and cyclization to form the chromanone ring. nih.gov

Research Rationale and Objectives for Investigating this compound

The investigation into this compound and its derivatives is driven by several key objectives. A primary goal is the discovery and development of new therapeutic agents. nih.gov Given the established biological activities of the chromanone scaffold, researchers aim to synthesize novel analogs of this compound with enhanced or novel pharmacological profiles. nih.govnih.gov

A significant area of focus is cancer chemotherapy. The structural similarity of some this compound derivatives to chalcones, a class of compounds with known anticancer activity, provides a strong rationale for their synthesis and evaluation. nih.gov The objective is to identify lead compounds with high efficacy, low toxicity, and minimal side effects for further development into anticancer drugs. nih.govnih.gov

Furthermore, the study of this compound contributes to a deeper understanding of structure-activity relationships (SAR). By systematically modifying its structure and observing the effects on biological activity, chemists can gain valuable insights into the molecular features required for a desired therapeutic effect. This knowledge is crucial for the rational design of more potent and selective drugs.

Structure

3D Structure

Propiedades

IUPAC Name |

7-methoxy-4H-chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9/h2-3,5H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNSDPYTCOXWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(=O)CO2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472106 | |

| Record name | 7-methoxychroman-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76322-24-2 | |

| Record name | 7-methoxychroman-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methoxychroman 3 One

Retrosynthetic Analysis Strategies for the 7-Methoxychroman-3-one Framework

A logical retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most common strategies hinge on the formation of the heterocyclic ring as the key bond-forming step.

One primary disconnection strategy involves breaking the C2-O1 and C4-C4a bonds, which points to an intramolecular cyclization of a suitably substituted phenolic precursor. This approach often starts from a readily available substituted phenol, such as m-methoxyphenol. The challenge then lies in the construction of the three-carbon side chain that will ultimately form the heterocyclic portion of the molecule.

A more modern and convergent approach involves the disconnection of the C2-C3 and O1-C8a bonds, suggesting a gold-catalyzed intramolecular oxidation of a propargyl aryl ether. This strategy has gained traction due to its efficiency and milder reaction conditions. The retrosynthetic pathway for this approach is depicted below:

A plausible retrosynthetic analysis for this compound highlighting two key disconnection approaches.

A plausible retrosynthetic analysis for this compound highlighting two key disconnection approaches.Established Approaches for Chromanone Ring System Formation with Relevance to the 3-one Isomer

Cyclization Reactions for Benzopyranone Synthesis

The formation of the chroman-3-one (B94795) core can be achieved through several established intramolecular cyclization reactions.

A classical approach involves the Dieckmann condensation of a phenoxyacetic ester derivative. organicreactions.orgsynarchive.comwikipedia.orgalfa-chemistry.comorganic-chemistry.org In this method, a diester is treated with a strong base to induce an intramolecular cyclization, forming a β-keto ester. Subsequent hydrolysis and decarboxylation would yield the desired chroman-3-one. The regioselectivity of the initial phenoxyacetic ester formation is crucial for the successful synthesis of the 7-methoxy isomer.

Another well-established method is the intramolecular Michael addition . While more commonly applied to the synthesis of chroman-4-ones, this strategy can be adapted for the 3-one isomer. nih.gov This involves the cyclization of a phenolic precursor bearing an α,β-unsaturated carbonyl moiety.

More recently, a highly efficient method for the synthesis of chroman-3-ones has been developed utilizing a gold-catalyzed oxidation of propargyl aryl ethers . nih.gov This reaction proceeds through a gold carbene intermediate, which undergoes an intramolecular cyclization and subsequent oxidation to afford the chroman-3-one skeleton in a single step. This method is notable for its high yields and tolerance of various functional groups. nih.gov

Introduction and Regioselective Functionalization of the Methoxy (B1213986) Group

The regioselective introduction of the methoxy group at the 7-position is a critical aspect of the synthesis of this compound. This is typically achieved by starting with a pre-functionalized aromatic precursor.

The most direct approach utilizes m-methoxyphenol as the starting material. tandfonline.comencyclopedia.pubnih.gov The phenolic hydroxyl group can then be used to introduce the necessary side chain for the subsequent cyclization reaction. The inherent directing effects of the methoxy and hydroxyl groups on the aromatic ring influence the regioselectivity of any subsequent electrophilic aromatic substitution reactions.

Alternatively, one can start with resorcinol (B1680541) (1,3-dihydroxybenzene). A selective mono-methylation or mono-etherification is required to differentiate the two hydroxyl groups. The remaining free hydroxyl group can then be elaborated to form the heterocyclic ring. This approach offers flexibility but requires careful control of the reaction conditions to achieve the desired regioselectivity.

Enantioselective Synthetic Routes Towards Chiral this compound Derivatives

The development of enantioselective methods for the synthesis of chiral chromanones has been an active area of research, although much of the focus has been on the more common chroman-4-one isomer. nih.gov However, the principles of these asymmetric syntheses can be conceptually applied to the 3-one scaffold.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. mdpi.com Chiral amines, thioureas, and phosphoric acids have been employed to catalyze asymmetric intramolecular Michael additions and aldol (B89426) reactions, which could potentially be adapted to construct chiral 3-chromanone derivatives.

Transition-metal catalysis offers another avenue for enantioselective synthesis. nih.gov Chiral ligands in combination with various transition metals, such as palladium, rhodium, and copper, have been used to effect asymmetric conjugate additions and cyclization reactions. nih.gov While specific examples for this compound are not prevalent, the development of chiral catalytic systems for related transformations suggests that such routes are feasible.

Development of Novel and Advanced Synthetic Approaches for this compound

Catalytic Reactions in the Synthesis of this compound

The gold-catalyzed intramolecular oxidation of propargyl aryl ethers stands out as a significant advancement in the synthesis of chroman-3-ones. nih.gov This method offers a rapid and efficient route to the chroman-3-one core from readily available starting materials. The reaction is typically catalyzed by a gold(I) complex in the presence of an oxidant, such as N-oxide. nih.gov

The proposed mechanism involves the initial coordination of the gold catalyst to the alkyne, followed by an intramolecular attack of the phenolic oxygen to form a vinylgold intermediate. This intermediate then rearranges to a gold carbene, which undergoes a rsc.orgnih.gov-hydride shift and subsequent oxidation to yield the final chroman-3-one product.

A variety of substituted phenols can be used as starting materials, and the reaction tolerates a range of functional groups on the aromatic ring. While the synthesis of this compound was not explicitly detailed in the initial report, the successful synthesis of a related isomer from resorcinol suggests the viability of this approach for the target molecule, likely starting from 3-methoxyphenol. nih.gov

Below is a table summarizing representative catalytic systems for chromanone synthesis, with a focus on those with potential applicability to the 3-one isomer.

| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | Reference |

| [Au(IPr)]OTf / N-Oxide | Intramolecular Oxidation | Propargyl Aryl Ether | Chroman-3-one | 85-95 | nih.gov |

| Pd(OAc)₂ / Chiral Ligand | Asymmetric Conjugate Addition | Chromone (B188151) | Chiral Chroman-4-one | 90-98 | nih.gov |

| Chiral Thiourea | Asymmetric Michael Addition | Phenolic α,β-Unsaturated Ketone | Chiral Chroman-4-one | 75-95 | mdpi.com |

This table presents data for chromanone synthesis in general, with the gold-catalyzed reaction being directly applicable to the 3-one isomer.

Synthetic Routes to this compound: A Focus on Green and Flow Chemistry

The synthesis of this compound, a key heterocyclic scaffold, is achievable through various chemical transformations. This article explores specific synthetic methodologies, with a particular emphasis on the integration of green chemistry principles and the application of flow chemistry for scalable production.

2 Application of Green Chemistry Principles in this compound Production

The production of this compound can be made more environmentally benign by adhering to the principles of green chemistry. This involves the careful selection of solvents, catalysts, and energy sources to minimize waste and environmental impact.

A plausible synthetic pathway to this compound involves a two-step process: the synthesis of the intermediate 7-methoxychromone from 2-hydroxy-4-methoxyacetophenone, followed by the selective reduction of the α,β-unsaturated double bond.

Synthesis of 7-Methoxychromone:

The synthesis of the precursor, 7-methoxychromone, can be achieved by reacting 2-hydroxy-4-methoxyacetophenone with a suitable reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). While traditionally carried out in high-boiling point solvents, green chemistry principles encourage the exploration of more sustainable alternatives. Solvents like cyclopentyl methyl ether (CPME), known for its lower environmental impact compared to traditional non-polar solvents, could be investigated. rsc.org

Microwave-assisted synthesis represents another green approach, often leading to significantly reduced reaction times and increased yields. nih.govnih.govbenthamdirect.com The application of microwave irradiation to the cyclization reaction for forming the chromone ring can enhance the efficiency of the process.

Reduction of 7-Methoxychromone:

The subsequent reduction of 7-methoxychromone to this compound is a critical step. Catalytic transfer hydrogenation (CTH) offers a greener alternative to traditional hydrogenation methods that often require high-pressure hydrogen gas. A commonly employed CTH system utilizes ammonium (B1175870) formate (B1220265) as a hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgresearchgate.net This method is advantageous due to its mild reaction conditions and the avoidance of hazardous gaseous hydrogen. researchgate.netutrgv.eduresearchgate.net

The choice of solvent for the CTH reaction is also crucial from a green chemistry perspective. While methanol (B129727) is often used, exploring greener solvents is a key area of research. organic-chemistry.org Bio-derived solvents or water, where feasible, can significantly improve the environmental profile of the synthesis. rsc.orgmdpi.comresearchgate.net

Below is a table summarizing potential green chemistry approaches for the synthesis of this compound:

| Reaction Step | Traditional Method | Green Chemistry Approach | Advantages of Green Approach |

| Synthesis of 7-Methoxychromone | High-boiling point organic solvents (e.g., DMF) | - Use of greener solvents (e.g., CPME) - Microwave-assisted synthesis | Reduced environmental impact of solvent, faster reaction times, potentially higher yields. |

| Reduction of 7-Methoxychromone | High-pressure hydrogenation with H₂ gas | Catalytic transfer hydrogenation with ammonium formate/Pd-C | Avoids hazardous H₂ gas, milder reaction conditions. |

| Solvent for Reduction | Methanol | Exploration of greener solvents (e.g., ethanol, water, bio-solvents) | Reduced toxicity and environmental impact. |

3 Flow Chemistry Techniques for Scalable this compound Synthesis

Flow chemistry has emerged as a powerful tool for the scalable and efficient synthesis of chemical compounds, offering several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. nih.govrsc.org

The synthesis of this compound can be adapted to a continuous flow process. A key step that is particularly amenable to flow chemistry is the catalytic transfer hydrogenation of 7-methoxychromone.

A typical flow setup for this transformation would involve pumping a solution of 7-methoxychromone and a hydrogen donor (e.g., ammonium formate) through a packed-bed reactor containing the heterogeneous catalyst (e.g., Pd/C). researchgate.netvapourtec.com The temperature and flow rate can be precisely controlled to optimize the reaction and maximize the yield and purity of the product.

Components of a Flow Reactor Setup for Hydrogenation:

| Component | Function | Key Parameters |

| Pumps | To deliver the reactant solution and hydrogen donor at a precise and constant flow rate. | Flow rate, pressure resistance. |

| Packed-Bed Reactor | A column packed with the heterogeneous catalyst (e.g., Pd/C). | Catalyst loading, bed volume, temperature. |

| Back-Pressure Regulator | To maintain the desired pressure within the reactor, which can enhance reaction rates and prevent solvent boiling. | Pressure setting. |

| Collection Vessel | To collect the product stream after it exits the reactor. |

The use of a packed-bed reactor offers significant advantages, including the ease of catalyst separation and reuse, which aligns with green chemistry principles. researchgate.net The high surface-area-to-volume ratio in a flow reactor allows for efficient heat dissipation, which is particularly important for exothermic hydrogenation reactions. acs.org

| Parameter | Advantage in Flow Synthesis |

| Scalability | Production can be easily scaled up by running the system for longer durations or by using larger reactors. |

| Safety | The small reaction volume at any given time minimizes the risks associated with hazardous reagents or exothermic reactions. |

| Process Control | Precise control over reaction parameters (temperature, pressure, residence time) leads to better reproducibility and higher yields. |

| Catalyst Efficiency | Continuous flow through a packed bed can lead to improved catalyst lifetime and efficiency. |

By integrating green chemistry principles with the technical advantages of flow chemistry, the synthesis of this compound can be achieved in a manner that is not only efficient and scalable but also environmentally responsible.

Advanced Spectroscopic and Analytical Characterization of 7 Methoxychroman 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as the cornerstone for determining the precise structure of 7-Methoxychroman-3-one in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework is assembled.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons within the molecule. Experimental data obtained in a DMSO-d₆ solvent provides the basis for the following assignments. docbrown.info

The spectrum is characterized by distinct signals corresponding to the aromatic, methylene (B1212753), and methoxy (B1213986) protons. The aromatic region displays a multiplet at δ 6.64 ppm, integrating to two protons (H-6 and H-8), and a doublet at δ 7.10 ppm (J = 8.82 Hz) for the single H-5 proton. The downfield position of H-5 is attributed to its proximity to the electron-withdrawing ether oxygen of the chroman ring system.

Two key singlets are observed for the aliphatic methylene protons at δ 4.44 (2H) and δ 3.59 (2H). These are assigned to the protons on C2 and C4, respectively. Their appearance as singlets indicates a lack of vicinal coupling, which is expected as they are separated by the C3 carbonyl group. A sharp singlet at δ 3.73 ppm, integrating to three protons, is unequivocally assigned to the methoxy group (–OCH₃) at the C7 position.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration |

|---|---|---|---|---|

| H-5 | 7.10 | d | 8.82 | 1H |

| H-6, H-8 | 6.64 | m | - | 2H |

| H-2 | 4.44 | s | - | 2H |

| -OCH₃ | 3.73 | s | - | 3H |

| H-4 | 3.59 | s | - | 2H |

While specific experimental data for this compound is not widely published, the ¹³C NMR chemical shifts can be reliably predicted based on the known effects of its functional groups. The spectrum is expected to show ten distinct carbon signals.

The most downfield signal would correspond to the carbonyl carbon (C3), anticipated in the δ 195-205 ppm range. The aromatic carbons attached to oxygen (C7 and C8a) would appear significantly downfield, typically between δ 155-165 ppm. The remaining aromatic carbons (C4a, C5, C6, C8) would resonate in the δ 100-130 ppm region. The aliphatic carbons of the heterocyclic ring, C2 and C4, being adjacent to an oxygen and a carbonyl group respectively, are expected in the δ 60-80 ppm range. The methoxy carbon (–OCH₃) typically appears around δ 55-56 ppm.

Quaternary carbons, which bear no protons, include the carbonyl (C3) and the aromatic carbons C4a, C7, and C8a. These would be identified in a standard broadband-decoupled ¹³C NMR spectrum but would be absent from a DEPT-135 spectrum, which only shows signals for CH, CH₂, and CH₃ groups.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Carbon Type |

|---|---|---|

| C3 | ~201.0 | C=O (Quaternary) |

| C7 | ~162.0 | C-O (Quaternary) |

| C8a | ~158.0 | C-O (Quaternary) |

| C4a | ~125.0 | C (Quaternary) |

| C5 | ~122.0 | CH |

| C6 | ~110.0 | CH |

| C8 | ~105.0 | CH |

| C2 | ~75.0 | CH₂ |

| C4 | ~68.0 | CH₂ |

| -OCH₃ | ~55.8 | CH₃ |

2D NMR experiments are indispensable for confirming the assignments made in 1D spectra and for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, key correlations would be observed between the coupled aromatic protons H-5 and H-6. The absence of correlations between the C2 and C4 methylene protons would confirm their isolation by the carbonyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals: δ 4.44 (¹H) with the C2 carbon, δ 3.59 (¹H) with C4, δ 3.73 (¹H) with the methoxy carbon, and the aromatic protons with their respective carbons (H-5 to C5, H-6 to C6, H-8 to C8).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton by showing 2- and 3-bond correlations between protons and carbons. Key expected correlations for this compound would include:

The methoxy protons (δ 3.73) showing a 3-bond correlation to C7.

The C2 protons (δ 4.44) showing a 2-bond correlation to the C3 carbonyl and a 3-bond correlation to C8a.

The C4 protons (δ 3.59) showing a 2-bond correlation to the C3 carbonyl and 3-bond correlations to C5 and C4a.

The aromatic proton H-5 (δ 7.10) showing correlations to C4, C7, and C4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space proximity of protons. For this relatively rigid molecule, a NOESY spectrum would confirm spatial relationships, such as the proximity of the C2 protons to the H-8 proton and the C4 protons to the H-5 proton.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₀H₁₀O₃. The theoretical exact mass of its protonated molecular ion [M+H]⁺ is 179.0652, a value that would be confirmed by HRMS analysis. Experimental low-resolution mass spectrometry has shown a [M+H]⁺ ion at m/z 179.0, consistent with the expected molecular weight of 178.18 g/mol . docbrown.info

Analysis of the fragmentation pattern provides further structural confirmation. The fragmentation of this compound is expected to proceed through characteristic pathways for ketones and aromatic ethers. A primary fragmentation would be a retro-Diels-Alder (RDA) reaction on the heterocyclic ring, a common pathway for chromanone systems, leading to the expulsion of a neutral ketene (B1206846) molecule (CH₂=C=O). Another likely fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). Alpha-cleavage adjacent to the carbonyl group could also occur.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

IR spectroscopy is used to identify the key functional groups within the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound would be dominated by absorptions characteristic of its ketone, ether, and aromatic functionalities.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ , which is characteristic of a saturated, six-membered ring ketone.

C-O Stretches: Two distinct C-O stretching bands would be present. A strong band around 1250-1260 cm⁻¹ corresponds to the aryl-alkyl ether (Ar-O-CH₃) linkage, and another band around 1050-1150 cm⁻¹ would arise from the alkyl-aryl ether within the chroman ring (C₂-O-C₈ₐ).

C=C Aromatic Stretches: Medium to weak absorptions in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions would confirm the presence of the benzene (B151609) ring.

C-H Stretches: The spectrum would show C-H stretching vibrations for both aromatic and aliphatic protons. Absorptions appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹ ) are due to the aromatic C-H bonds, while those appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) are from the aliphatic C-H bonds of the methylene and methoxy groups.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which is then mathematically transformed into a model of the electron density, revealing atomic positions with high precision.

While a full crystal structure with detailed parameters for this compound is not widely available in public databases, its existence has been noted in the supplementary material of a research publication. researchgate.net If fully characterized, the data would provide definitive proof of the molecular structure, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-O, C-C) and angles, confirming the geometry of the chroman ring and the orientation of the methoxy group.

Conformation: It would reveal the conformation of the dihydropyranone ring, which is expected to adopt a non-planar conformation such as a half-chair or sofa.

Crystal Packing: The analysis would show how individual molecules of this compound arrange themselves in the crystal lattice, detailing any intermolecular interactions like hydrogen bonding or π-stacking that stabilize the solid-state structure.

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable in the synthesis and analysis of this compound, serving the dual purpose of assessing the purity of synthesized batches and isolating the compound from reaction mixtures or natural extracts. The selection of a specific chromatographic method depends on the scale of the separation, the required purity, and the physicochemical properties of the compound and its potential impurities. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) are the primary methods employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis and purification of chromanone derivatives due to its high resolution and sensitivity. nih.gov Reverse-phase HPLC (RP-HPLC) is particularly common for compounds of moderate polarity like this compound. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

For analytical purposes, HPLC is used to determine the purity of a sample by separating the main compound from any impurities or byproducts. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for precise quantification of purity. Method development often involves optimizing the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water), the pH of the mobile phase (often modified with acids like formic or phosphoric acid), and the column temperature to achieve the best separation. nih.govsielc.com For preparative applications, these analytical methods can be scaled up to isolate larger quantities of the pure compound. sielc.comsielc.com

Table 1: Illustrative HPLC Parameters for Analysis of Related Flavanones and Chromanones This table presents typical conditions used for analyzing flavonoids structurally related to this compound, demonstrating common analytical approaches.

| Parameter | Description | Source |

| Column | Agilent Zorbax Extend C18 | nih.gov |

| Mobile Phase | Gradient of 0.1% formic acid in water (A) and methanol (B) | researchgate.net |

| Flow Rate | ~1.0 mL/min | researchgate.net |

| Detection | UV-Vis (DAD) at wavelengths such as 254 nm, 280 nm, or 330 nm | researchgate.netresearchgate.net |

| Temperature | 30 °C | researchgate.net |

| Injection Volume | 2-5 µL | researchgate.net |

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography is a rapid, cost-effective, and widely used method for monitoring the progress of chemical reactions and for the preliminary assessment of sample purity. nih.govmdpi.com For the analysis of this compound, a silica (B1680970) gel plate (e.g., Silica gel 60 F254) typically serves as the stationary phase. nih.gov The plate is developed in a chamber containing a suitable mobile phase, often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate (B1210297) or chloroform (B151607) and methanol. mdpi.commdpi.com After development, the separated spots are visualized, commonly under UV light (at 254 nm and/or 366 nm), to identify the presence of the product and any remaining starting materials or byproducts. nih.govresearchgate.net

TLC serves as a pilot technique for preparative column chromatography, a primary method for the isolation and purification of this compound. mdpi.com The separation principle is the same, but it is performed on a larger scale using a glass column packed with a stationary phase like silica gel. mdpi.comacs.org The crude product is loaded onto the column, and a solvent system, determined through prior TLC analysis, is passed through to elute the components at different rates. Fractions are collected and analyzed by TLC to identify those containing the pure compound. mdpi.com

Table 2: Typical TLC and Column Chromatography Conditions

| Parameter | Description | Source |

| Stationary Phase | Silica gel 60 | nih.govmdpi.com |

| Mobile Phase (TLC) | Chloroform/Methanol (90:10) | mdpi.com |

| Mobile Phase (Column) | Hexane/Ethyl Acetate (e.g., 2:1 or 1:1 v/v) | mdpi.com |

| Visualization | UV light (254 nm / 366 nm) | nih.govacs.org |

Gas Chromatography (GC)

Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is another valuable technique for the purity assessment of volatile and thermally stable compounds. While less common for preparative isolation compared to column chromatography, its high resolution makes it excellent for detecting trace impurities. researchgate.net For a compound like this compound, analysis would typically involve injecting a solution of the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. nist.gov The column contains a stationary phase (e.g., methyl silicone) that separates components based on their boiling points and interactions with the phase. researchgate.netnist.gov The retention time, the time it takes for the compound to pass through the column, is a characteristic identifier.

Table 3: Example Gas Chromatography (GC) Parameters for a Related Compound This table shows GC conditions used for analyzing a silylated derivative of a structurally similar flavanone, illustrating a typical setup.

| Parameter | Description | Source |

| Column Type | Capillary | nist.gov |

| Stationary Phase | Methyl Silicone | nist.gov |

| Column Length | 25 m | nist.gov |

| Carrier Gas | Helium (He) | nist.gov |

| Temperature Program | Initial 75°C, ramp at 3°C/min to 300°C | nist.gov |

| Detector | Mass Spectrometer (MS) | researchgate.netnist.gov |

Theoretical and Computational Investigations of 7 Methoxychroman 3 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecular systems. arxiv.org It is widely used to determine electronic structure, optimized geometry, and reactivity descriptors. arxiv.org For chroman-4-one derivatives, DFT calculations, often at the B3LYP/6-31G(d,p) or B3LYP/6-311G++(d,p) level of theory, are standard for modeling electron density, frontier orbitals, and electrostatic potential maps. nih.gov

Geometry optimization is a critical first step in computational analysis, seeking the lowest energy conformation of a molecule. arxiv.orgresearchgate.net For the chroman-3-one (B94795) scaffold, the dihydropyranone ring's conformation is of particular interest. In related xanthene structures, which also contain a pyran ring, this ring has been observed to adopt a flattened-boat conformation. nih.gov In other chromanone derivatives, the cyclohexenone rings can adopt envelope conformations. nih.gov The optimization process involves calculating bond lengths, bond angles, and dihedral angles that correspond to a stable molecular structure. This optimized geometry serves as the foundation for all subsequent computational analyses. nih.gov

The structure of the related compound 6-Methoxychroman-3-one (B1367674) is characterized by a chroman backbone with a methoxy (B1213986) group at the 6-position and a ketone at the 3-position. Theoretical studies on similar structures, like 7-Fluoro-6-methoxychroman-4-one, also begin with geometry optimization at the B3LYP/6-31G(d,p) level to compute fundamental properties.

| Parameter | Typical Value Range | Description |

| C2-O1 Bond Length | 1.36 - 1.45 Å | The bond between the ether oxygen and the adjacent carbon in the pyran ring. |

| C3=O Bond Length | 1.21 - 1.24 Å | The double bond of the ketone functional group at the 3-position. |

| C4-C4a Bond Length | 1.50 - 1.53 Å | The single bond connecting the pyran ring to the benzene (B151609) ring. |

| Pyran Ring Conformation | Envelope or Half-Chair | The non-planar arrangement of the atoms in the heterocyclic ring. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO is an electron acceptor, indicating its electrophilic character. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity and a greater possibility of intramolecular charge transfer. researchgate.net

In a study of a brominated xanthene derivative containing a similar pyran ring structure, DFT calculations at the B3LYP/6-311G++(d,p) level determined the HOMO and LUMO energies to be -5.8915 eV and -1.9353 eV, respectively. nih.gov This resulted in a HOMO-LUMO energy gap of 3.9562 eV. nih.gov Such calculations provide insight into the regions of a molecule most likely to participate in chemical reactions. nih.gov The distribution of the HOMO and LUMO across the molecule highlights the specific atoms or functional groups involved in electron donation and acceptance. youtube.com

Table 2: Illustrative Frontier Molecular Orbital Energies from a Related Xanthene Derivative

| Molecular Orbital | Energy (eV) | Significance |

| HOMO | -5.8915 nih.gov | Energy of the highest occupied molecular orbital; relates to nucleophilicity. nih.gov |

| LUMO | -1.9353 nih.gov | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. nih.gov |

| Energy Gap (ΔE) | 3.9562 nih.gov | Difference between LUMO and HOMO energies; indicates chemical reactivity. nih.gov |

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dewuxiapptec.com The MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. researchgate.net Different colors represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are prone to nucleophilic attack. uni-muenchen.deresearchgate.net

For molecules containing carbonyl and methoxy groups, the MEP map typically shows a region of high negative potential (red) around the carbonyl oxygen, indicating its nucleophilic character. researchgate.net Conversely, the hydrogen atoms of the aromatic ring and the methyl group often show positive potential (blue or green), identifying them as potential sites for electrophilic interaction. wuxiapptec.com This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital in biological receptor-ligand binding. scispace.com

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Solvation Effects

While DFT calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations are used to study the conformational flexibility of molecules and the influence of the surrounding environment, such as a solvent. By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can reveal how 7-Methoxychroman-3-one might behave in a biological system, for instance, in water versus a lipid membrane. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives in Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. qsartoolbox.orgmdpi.com For derivatives of this compound, QSAR studies can be employed to predict their therapeutic or toxic effects. nih.gov

The process involves calculating a set of molecular descriptors for each compound in a series. iiarjournals.org These descriptors can be physicochemical (e.g., logP), electronic (e.g., HOMO/LUMO energies), or structural. mdpi.comiiarjournals.org A statistical model is then built to correlate these descriptors with experimentally measured biological activity, such as the 50% inhibitory concentration (IC50). nih.goviiarjournals.org In a study on 3-benzylidenechromanone derivatives, QSAR analysis was performed to understand the relationship between their structure and cytotoxicity against cancer cell lines. iiarjournals.org Such models are valuable for prioritizing compounds for synthesis and testing, thereby streamlining the drug discovery process. qsartoolbox.orgnih.gov

Molecular Docking Studies for Prediction of Receptor-Ligand Binding Interactions of this compound and its Analogs

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.netd-nb.info This method is widely used in drug design to screen virtual libraries of compounds against a specific biological target. chemrxiv.org

Studies on related chromone (B188151) and flavone (B191248) derivatives have used molecular docking to investigate their binding interactions with various pharmacological targets, including enzymes and receptors involved in cancer and inflammation. nih.govd-nb.info For example, docking studies on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides were performed against the HERA protein (implicated in cytotoxic activity) and Peroxiredoxins (an antioxidant target). d-nb.info The results of a docking simulation provide a binding score, which estimates the binding affinity, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.netchemrxiv.org This information is critical for understanding the mechanism of action and for designing more potent and selective analogs. d-nb.info

Biological Activity Investigations of 7 Methoxychroman 3 One and Its Derivatives

Mechanistic Studies of Biological Interactions

Understanding the precise mechanisms through which 7-Methoxychroman-3-one and its derivatives exert their biological effects is a primary goal of ongoing research. This involves detailed profiling of their interactions with enzymes, cellular receptors, and signaling molecules.

Derivatives of the chroman scaffold have been identified as potent modulators of various enzyme systems. The structural characteristics of these compounds, including the methoxy (B1213986) group and the chroman-3-one (B94795) core, are critical to their inhibitory or activatory capabilities.

Research has shown that chroman derivatives can act as inhibitors for several key enzymes:

Rho-associated protein kinase (ROCK): Amide-chroman derivatives have been synthesized and evaluated as isoform-selective ROCK2 inhibitors. One notable compound, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, displayed a potent ROCK2 inhibitory activity with an IC₅₀ value of 3 nM and a 22.7-fold selectivity over ROCK1. researchgate.net Molecular docking studies suggest that hydrophobic interactions are key to this high potency and selectivity. researchgate.net

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1): Transilitin, a chromen-4-one derivative, has been investigated for its inhibitory activity against ENPP1, an enzyme involved in modulating the immune response. mdpi.comresearchgate.net It was tested in vitro against snake venom phosphodiesterase, which is structurally related to ENPP1, and was found to inhibit the enzyme in a dose-dependent manner. mdpi.comresearchgate.net

Cyclin-Dependent Kinases (CDKs): Based on the structure of flavonoids like naringenin, derivatives have been designed that show inhibitory activity against CDK2/cyclin E kinase, which is consistent with their anti-proliferative effects on tumor cells. mdpi.com

α-Glucosidase: Certain benzylidene-4-chromanone derivatives have been identified as potential inhibitors of α-glucosidase, an enzyme relevant to carbohydrate metabolism. nih.gov

Cytochrome P450 Enzymes: Sakuranetin, a 7-methoxy-chroman-4-one derivative, has demonstrated inhibitory effects on some cytochrome P450 enzymes, which play a crucial role in drug metabolism. smolecule.com

Table 1: Enzyme Inhibition Profile of Chroman Derivatives

| Compound Class/Derivative | Target Enzyme | Activity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| (S)-6-methoxy-chroman-3-carboxylic acid amide | ROCK2 | Inhibition | 3 nM | researchgate.net |

| Transilitin (chromen-4-one derivative) | ENPP1/Phosphodiesterase | Inhibition | Dose-dependent | mdpi.comresearchgate.net |

| Sakuranetin | Cytochrome P450 | Inhibition | - | smolecule.com |

| Benzylidene-4-chromanone derivatives | α-Glucosidase | Inhibition | - | nih.gov |

The ability of 7-methoxychroman (B1642251) derivatives to bind to specific cellular receptors is a key aspect of their biological activity, particularly in the context of hormonal and signaling pathways.

Estrogen Receptor (ER): The binding affinity of diarylchroman derivatives to the estrogen receptor has been studied extensively. In one study, the demethylation of trans-2,2-dimethyl-3-phenyl-4-[p-(beta-pyrrolidinoethoxy)phenyl]-7-methoxychroman (Centchroman) to its corresponding 7-hydroxy compound resulted in a 20-fold increase in receptor binding affinity (RBA). nih.gov Conversely, removing the pyrrolidinoethyl side chain led to a significant drop in both RBA and biological activity. nih.gov More recently, a novel benzylidene-chroman-4-one derivative, SBL-060, was evaluated as a dual inhibitor of the estrogen receptor and Akt kinase, showing a high binding affinity to the ER with a docking energy of -7.4 kcal/mol. techscience.com

Adenosine (B11128) Receptors: Sakuranetin, a related flavonoid, has been identified as an antagonist for the adenosine A2b receptor, which can influence signaling pathways related to inflammation and cell proliferation. smolecule.com

Other Nuclear Receptors: Predictive studies on related chromen-2-one and homoisoflavanoid structures have suggested potential binding to various other receptors, including the androgen receptor, thyroid receptor, and PPAR gamma. plantaedb.complantaedb.com

Table 2: Receptor Binding Affinity of Chroman Derivatives

| Compound/Derivative | Target Receptor | Binding Assessment | Result | Reference |

|---|---|---|---|---|

| 7-Hydroxy-didesmethylcentchroman | Estrogen Receptor | RBA | 20-fold increase vs. Centchroman | nih.gov |

| SBL-060 | Estrogen Receptor α | In silico docking | -7.4 kcal/mol binding energy | techscience.com |

| Sakuranetin | Adenosine A2b Receptor | Antagonist Activity | Acts as an antagonist | smolecule.com |

| 8-(2-Ethoxy-1-hydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one | Androgen Receptor | Predicted Binding | 60.58% probability | plantaedb.com |

| 7-Hydroxy-3-(4-hydroxybenzyl)-8-methoxychroman | Estrogen Receptor | Predicted Binding | 84.43% probability | plantaedb.com |

Derivatives of this compound can influence cellular behavior by modulating complex intracellular signaling cascades.

PI3K/AKT/mTOR Pathway: The AKT signaling pathway is crucial for cell survival and proliferation. Studies have shown that 6-methoxychroman-3-one (B1367674) derivatives can induce apoptosis in cancer cells by modulating this pathway. Furthermore, the compound SBL-060 was shown to be a potent inhibitor of Akt kinase in acute myeloid leukemia (AML) cells, leading to cell cycle arrest and apoptosis. techscience.com The PI3K/AKT/mTOR pathway is a known downstream effector of MET receptor tyrosine kinase signaling. mdpi.com

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical route for regulating cell proliferation and invasion. mdpi.com Chromone (B188151) derivatives have been suggested to modulate MAPK signaling, which is crucial in inflammation and cell proliferation.

NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation. Chromone derivatives, such as 3-(2-bromophenoxy)-7-methoxy-4H-chromen-4-one, are believed to exert anti-inflammatory effects by modulating this pathway.

VEGF Signaling: Derivatives of chroman-4-ol have been shown to inhibit the vascular endothelial growth factor (VEGF) pathways, suggesting antiangiogenic properties relevant in ocular neovascular diseases.

In Vitro Methodologies for Biological Response Evaluation

A variety of in vitro methods are employed to assess the biological responses elicited by this compound and its derivatives, providing crucial data on their effects at the cellular and biochemical levels.

Cell-based assays are fundamental tools for evaluating the cytotoxic and anti-proliferative potential of these compounds against various cell lines, particularly cancer cells.

Cytotoxicity and Anti-Proliferation Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is commonly used to measure cell viability and proliferation. nih.govnih.gov A series of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives were evaluated against human cancer cell lines, including MDA-MB-231 (breast cancer), KB (nasopharyngeal carcinoma), and SK-N-MC (neuroblastoma). nih.gov One derivative, compound 5b, demonstrated a potent cytotoxic profile with IC₅₀ values ranging from 7.56 to 25.04 μg/ml, which was more potent than the standard drug etoposide (B1684455) against certain cell lines. nih.gov

Apoptosis Assays: Flow cytometry is a key technique used to quantify apoptosis. Treatment of AML cells (THP-1 and HL-60) with the chroman-4-one derivative SBL-060 resulted in a dose-dependent increase in the percentage of apoptotic cells. techscience.com The mechanism of apoptosis induction by compounds like 7-Fluoro-6-methoxychroman-4-one has been linked to the activation of caspase pathways.

Cell Cycle Analysis: The effect of these compounds on the cell cycle can also be analyzed using flow cytometry. SBL-060 was found to induce a dose-dependent increase in the sub-G0/G1 phase population in AML cell lines, indicating cell cycle arrest. techscience.com

Table 3: Cytotoxic Activity of 7-Methoxychroman-4-one Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| Compound 5b (3-chloro-4,5-dimethoxybenzylidene derivative) | MDA-MB-231 (Breast) | MTT | IC₅₀ | 7.56 μg/ml | nih.gov |

| Compound 5b | KB (Nasopharyngeal) | MTT | IC₅₀ | 25.04 μg/ml | nih.gov |

| Compound 5b | SK-N-MC (Neuroblastoma) | MTT | IC₅₀ | 9.64 μg/ml | nih.gov |

| SBL-060 | THP-1 (AML) | MTT | GI₅₀ | 244.1 nM | techscience.com |

| SBL-060 | HL-60 (AML) | MTT | GI₅₀ | 189.9 nM | techscience.com |

| 7-Fluoro-6-methoxychroman-4-one | MCF-7 (Breast) | Growth Inhibition | IC₅₀ | 1.5 µM |

Biochemical assays provide direct evidence of a compound's interaction with its molecular target and its effect on downstream signaling molecules.

Kinase Assays: The inhibitory effect on protein kinases is a common application. The inhibition of ROCK2 by chroman-3-amide derivatives was quantified using kinase activity assays, yielding specific IC₅₀ values. researchgate.net A key biomarker for ROCK activity in cells is the phosphorylation level of its substrate, MYPT-1, which can be measured to confirm potent inhibition in a cellular context. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a versatile immunoassay used to detect and quantify proteins and biomarkers. It was used to assess the inhibition of ERα by the compound SBL-060 in THP-1 and HL-60 cells, yielding IC₅₀ values of 448 and 374.3 nM, respectively. techscience.com

Phospho-protein Analysis: To confirm the modulation of signaling pathways, the phosphorylation status of key proteins is often measured. Flow cytometry was used to analyze the levels of phosphorylated Akt (p-Akt) in AML cells, showing that SBL-060 treatment led to a dose-dependent increase in p-Akt-positive populations, indicating inhibition of the kinase. techscience.com

Structure-Activity Relationship (SAR) Derivation within the this compound Scaffold

The therapeutic potential of compounds based on the this compound scaffold is significantly influenced by their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications to this core structure affect biological outcomes. These investigations help in designing more potent and selective agents by systematically altering substituents and stereochemical configurations.

Modifications to the this compound core have been shown to modulate a range of biological activities, including anticancer, anti-inflammatory, and antifungal effects. The nature and position of substituents on both the chroman ring system and its appended groups are critical determinants of potency and selectivity.

For instance, in the context of anti-inflammatory activity, a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides were synthesized and evaluated for their ability to inhibit nuclear factor-kappaB (NF-κB) activation. nih.gov Research demonstrated that while compounds with hydroxyl (-OH) or methoxy (-OCH3) groups on the N-phenyl ring were inactive, those bearing methyl (-CH3), trifluoromethyl (-CF3), or chloro (-Cl) substituents acted as potent inhibitors. nih.gov The most active compound in this series featured a 4-chloro substituent on the phenyl ring, indicating that electron-withdrawing groups at this position enhance inhibitory activity against NF-κB. nih.gov

In the realm of anticancer research, derivatives of (E)-3-benzylidene-7-methoxychroman-4-one have been a major focus. iiarjournals.orgscilit.com Studies have shown that the presence of a methoxy group at the 7-position of the chromanone ring, combined with a hydroxyl or methoxy group at the 4'-position of the benzylidene ring, results in relatively high tumor-specificity. iiarjournals.org Further modifications to the benzylidene moiety have yielded compounds with significant cytotoxic profiles. One notable derivative, a 3-chloro-4,5-dimethoxybenzylidene variant, demonstrated potent cytotoxic activity against breast cancer (MDA-MB-231) and neuroblastoma (SK-N-MC) cell lines, with IC₅₀ values ranging from 7.56 to 25.04 μg/ml. scilit.com This suggests that specific substitution patterns on the benzylidene ring can dramatically increase antiproliferative efficacy. scilit.com The introduction of dimethylamino groups or a chlorine atom at the 4'-position of the benzene (B151609) ring also produced comparable tumor specificity. iiarjournals.org

Antifungal activity is also heavily influenced by substituent patterns. In a study of 3-benzylidene chroman-4-one analogs, compounds possessing both a methoxy group and an ethoxy, methyl, or isopropyl group exhibited significant activity against fungi such as Aspergillus niger, Aspergillus flavus, and Botrytis cinerea. tandfonline.com In contrast, compounds that only had a methoxy group showed moderate activity, and those without either methoxy or ethoxy groups were inactive. tandfonline.com This highlights the synergistic effect of multiple substitutions in enhancing antifungal potency.

The following table summarizes the influence of various substituents on the biological activity of this compound derivatives.

| Core Scaffold | Substituent(s) | Position(s) | Observed Biological Activity | Reference |

|---|---|---|---|---|

| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamide | -CH3, -CF3, -Cl | N-phenyl ring | Potent inhibition of NF-κB activation. nih.gov | nih.gov |

| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamide | 4-Cl | N-phenyl ring | Most potent NF-κB inhibitor in the series. nih.gov | nih.gov |

| (E)-3-benzylidene-7-methoxychroman-4-one | -OH or -OCH3 | 4'-position of benzylidene ring | Relatively high tumor-specificity. iiarjournals.org | iiarjournals.org |

| (E)-3-benzylidene-7-methoxychroman-4-one | 3-chloro-4,5-dimethoxy | Benzylidene ring | Potent cytotoxic activity against MDA-MB-231 and SK-N-MC cancer cells. scilit.com | scilit.com |

| 3-benzylidene chroman-4-one | Methoxy and Ethoxy/Methyl/Isopropyl groups | Not specified | Very good antifungal activity. tandfonline.com | tandfonline.com |

The three-dimensional arrangement of atoms (stereochemistry) within the this compound scaffold is another critical factor governing biological activity. Many derivatives contain chiral centers, meaning they can exist as different stereoisomers (enantiomers or diastereomers), which can have profoundly different interactions with biological targets like enzymes and receptors.

The significance of stereochemistry is evident in derivatives such as (3S,4R)-3-Amino-7-methoxychroman-4-ol. The specific (3S,4R) configuration is a key feature of this molecule, which is investigated for its potential anti-inflammatory and antiproliferative effects. The precise spatial orientation of the amino and hydroxyl groups is crucial for its interaction with molecular targets.

In the class of homoisoflavonoids, which are structurally related to chromanones, the stereochemistry at the C3 position and the geometry of exocyclic double bonds (E/Z isomers) play a pivotal role. researchgate.net For instance, the E- and Z-isomers of certain homoisoflavonoids can be distinguished by their distinct chemical shifts in proton NMR spectra, providing a method to ascertain their stereochemistry. researchgate.net These isomers often exhibit different biological activities; for example, in one study, E-isomers were converted into Z-isomers via photoisomerization to evaluate their respective properties. researchgate.net

Research into synthetic analogs of the natural antiangiogenic homoisoflavanone, cremastranone, further underscores the importance of stereochemistry. Enantioselective synthesis has been employed to produce specific stereoisomers of related chroman-4-ols. nih.gov For example, the asymmetric transfer hydrogenation of a 3-benzyl-chroman-4-one precursor using specific ruthenium catalysts can yield either the (3R,4R) or (3S,4S) diastereomer with high enantiomeric excess (up to 98% ee). nih.gov Evaluating these distinct, enantioenriched compounds is essential because the relationship between biological activity and absolute stereochemistry often cannot be confirmed from studies using racemic or diastereomeric mixtures. nih.gov The differential antiangiogenic activities of these isomers highlight that biological potency and target selectivity are highly dependent on the molecule's specific 3D structure.

Pharmacological Target Identification and Validation Strategies

Identifying the specific molecular targets of this compound derivatives is fundamental to understanding their mechanism of action and for rational drug development. A variety of experimental and computational strategies are employed to pinpoint and validate these pharmacological targets.

Computational Approaches:

Molecular Docking: This in silico technique is widely used to predict the binding orientation and affinity of a compound to a known protein structure. For example, computational docking analysis was used to study the interaction of 3-benzylidene chroman-4-one analogs with several potential targets, including vanin-1, the estrogen receptor (ER), and the protein kinase Akt. tandfonline.com These predictions suggested excellent binding efficacy, which was later correlated with in vitro antioxidant and anti-proliferative assays. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 3-benzylidenechromanone derivatives, QSAR analysis revealed that tumor-specificity was well-correlated with 3D-MoRSE descriptors (related to 3D shape) and Edge adjacency indices (related to 2D shape and polarization). iiarjournals.org Such models can guide the design of new derivatives with improved properties and help infer potential mechanisms.

Experimental Validation and Target Identification:

Biochemical Assays: These are direct tests of a compound's effect on a specific biological process or enzyme. The anti-inflammatory activity of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides was validated by their ability to inhibit NF-κB activity in lipopolysaccharide-stimulated macrophage cells. nih.gov Similarly, other studies have identified chromone derivatives as inhibitors of enzymes like aromatase and bromodomain-containing protein 4 (BRD4), which are implicated in cancer and inflammation. frontiersin.org

Cell-Based Assays: These assays evaluate a compound's effect within a cellular context. The antiproliferative activity of 3-benzylidene-7-methoxychroman-4-one derivatives was confirmed using cytotoxicity assays (e.g., MTT assay) against various human cancer cell lines, including those for breast cancer, nasopharyngeal carcinoma, and neuroblastoma. scilit.com

Chemical Proteomics: This advanced strategy is used to identify the molecular targets of a compound on a global scale. For potent antiangiogenic homoisoflavanones, chemical proteomics was proposed as a method to identify their specific cellular targets, moving beyond initial phenotypic screening. nih.gov

Through the combined application of these computational and experimental strategies, researchers can effectively identify and validate the pharmacological targets of the this compound scaffold, paving the way for the development of novel therapeutics.

Advanced Research Applications and Future Directions for 7 Methoxychroman 3 One

7-Methoxychroman-3-one as a Potential Privileged Scaffold in Medicinal Chemistry and Drug Discovery

The chroman-4-one framework, the core of this compound, is recognized as a privileged structure in medicinal chemistry. nih.gov This is attributed to its frequent appearance in bioactive molecules, including naturally occurring flavonoids and synthetic analogues that exhibit a wide array of pharmacological effects such as antimicrobial, anti-inflammatory, and cytotoxic properties. nih.gov The structural rigidity and the synthetic accessibility of the chromanone skeleton make it an ideal starting point for the development of new therapeutic agents. nih.gov

The 7-methoxy substitution on the chromanone ring can significantly influence the molecule's biological activity. For instance, in a study focused on developing new anticancer agents, researchers synthesized a series of (E)-3-benzylidene-7-methoxychroman-4-one derivatives. nih.govnih.gov This work highlights the utility of the 7-methoxychroman-4-one moiety as a building block for creating novel compounds with potential therapeutic applications. nih.govnih.gov The isoflavonoid (B1168493) scaffold, a related structure, is also considered a privileged structure in medicinal chemistry due to its broad biological activities, including antitumor and anti-inflammatory effects. acs.org The synthesis of carborane-containing isoflavonoid analogues, where the phenyl ring is replaced by a carborane, demonstrates an innovative approach to modifying this privileged scaffold to enhance bioactivity. acs.org

The diverse biological activities associated with the chromanone core, coupled with the potential for targeted modifications at various positions, underscore the importance of this compound as a valuable scaffold in the ongoing quest for new and effective drugs. nih.gov

Rational Design and Synthesis of Novel this compound Derivatives for Enhanced Bioactivity

The rational design and synthesis of novel derivatives are crucial for optimizing the biological activity of a lead compound. mdpi.comrsc.org In the context of this compound, this involves strategically modifying its structure to enhance its interaction with specific biological targets. rsc.orgdovepress.com

A notable example is the synthesis of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives with the aim of discovering new anticancer agents. nih.gov In this study, the 7-methoxychroman-4-one core was condensed with various aldehydes. nih.gov While some of the synthesized compounds showed limited cytotoxic activity, a 3-chloro-4,5-dimethoxybenzylidene derivative demonstrated a promising cytotoxic profile against several human cancer cell lines, even more potent than the standard drug etoposide (B1684455) in some cases. nih.gov This highlights how modifications to the benzylidene moiety, guided by rational design, can significantly impact the bioactivity of the this compound scaffold.

Another approach involves the introduction of different functional groups to the chromanone ring system. For example, studies on related chromanones have shown that substitutions at various positions can lead to compounds with antifungal, antioxidant, and anticancer activities. tandfonline.com The presence of methoxy (B1213986) and ethoxy/methyl/isopropyl groups was found to be particularly beneficial for antifungal activity. tandfonline.com Such structure-activity relationship (SAR) studies are instrumental in guiding the rational design of new this compound derivatives with improved therapeutic potential.

The following table summarizes the synthesis and activity of some rationally designed this compound derivatives:

| Derivative | Target Activity | Key Findings |

| (E)-3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one | Anticancer | Demonstrated significant cytotoxic activity against MDA-MB-231, KB, and SK-N-MC cancer cell lines. nih.gov |

| 3-benzylidene chroman-4-one analogs with methoxy and ethoxy/methyl/isopropyl groups | Antifungal | Exhibited very good activity against all tested fungi. tandfonline.com |

| Carborane-containing isoflavonoid analogues | Anticancer | Replacing the phenyl ring of isoflavonoids with carborane significantly enhanced antiproliferative activities on a broad scope of cancer cell lines. acs.org |

Integration of the this compound Core into Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient strategy in the quest for novel drug candidates. frontiersin.orgnih.govopenaccessjournals.com This approach utilizes small, low-molecular-weight compounds, or "fragments," as starting points for building more potent and selective drugs. openaccessjournals.com The core principle of FBDD is to screen libraries of these fragments to identify those that bind to a biological target, albeit with low affinity. openaccessjournals.com These initial hits then serve as building blocks for the development of more complex and potent lead compounds. unina.it

The this compound core, with its defined structure and proven biological relevance, is an excellent candidate for integration into FBDD campaigns. Its relatively simple and rigid bicyclic system can be considered a "fragment" that provides a solid foundation with good binding affinity. frontiersin.org The "rule-of-three" (Ro3), a set of guidelines for fragment properties (molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and cLogP ≤ 3), can be applied to design libraries of fragments based on the this compound scaffold. nih.gov

By utilizing biophysical techniques such as X-ray crystallography and NMR spectroscopy, researchers can identify how fragments derived from this compound bind to a target protein. openaccessjournals.comunina.it This structural information is then used to guide the "growing" or "linking" of these fragments to design more potent inhibitors. This systematic approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel drug candidates for a variety of diseases. frontiersin.org

Investigation of this compound in Prodrug Development Strategies

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical transformation. nih.gov This strategy is widely employed to overcome various pharmaceutical and pharmacokinetic challenges, such as poor solubility, low permeability, and rapid metabolism. researchgate.net The this compound scaffold, with its inherent chemical functionalities, presents opportunities for the development of prodrugs.

One common approach is to modify a key functional group in the parent drug to create a prodrug with improved properties. For instance, if a derivative of this compound possesses a hydroxyl or amino group that is crucial for its biological activity but also contributes to poor membrane permeability, this group can be temporarily masked. By converting a hydroxyl group into an ester or a carbamate, the lipophilicity of the molecule can be increased, thereby enhancing its ability to cross cell membranes. mdpi.com Once inside the body, cellular enzymes, such as esterases, can cleave the promoiety to release the active drug. mdpi.com

The design of a successful prodrug requires careful consideration of the linker used to attach the promoiety. nih.gov The linker must be stable enough to prevent premature release of the drug but also susceptible to cleavage at the desired site of action. nih.gov The development of long-acting prodrugs (LA-prodrugs) is a particularly interesting area where the this compound core could be utilized. nih.gov By conjugating a this compound derivative to a promoiety that enables formulation into a drug delivery system (DDS), it may be possible to achieve extended drug release and a longer duration of action. nih.gov

Exploration of this compound in Materials Science Research (e.g., photophysical properties)

While the primary focus of research on chromanone derivatives has been in the realm of medicinal chemistry, their unique structural and electronic properties also make them interesting candidates for materials science research. The chromone (B188151) scaffold, a related heterocyclic system, has been explored for its photophysical properties. nih.gov The rigid bicyclic structure and the presence of a conjugated system can give rise to interesting optical and electronic behaviors.

The 7-methoxy group in this compound, being an electron-donating group, can influence the electronic properties of the chromanone core. This could potentially lead to applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, or photosensitizers. Further research into the synthesis and characterization of novel this compound derivatives with tailored photophysical properties could unlock new applications in materials science. For example, the introduction of specific substituents could be used to tune the absorption and emission wavelengths of these compounds, making them suitable for specific technological applications.

Future Research Directions and Unexplored Avenues for the this compound Class of Compounds

The versatility of the this compound scaffold opens up numerous avenues for future research. While significant progress has been made in exploring its potential in medicinal chemistry, several areas remain underexplored.

Key Future Research Directions:

Exploration of New Biological Targets: The majority of studies on this compound derivatives have focused on their anticancer and antimicrobial activities. Future research should aim to screen these compounds against a wider range of biological targets, including enzymes, receptors, and ion channels implicated in other diseases.

Development of Novel Drug Delivery Systems: The integration of this compound derivatives into advanced drug delivery systems, such as nanoparticles and hydrogels, could enhance their therapeutic efficacy and reduce side effects. nih.gov

Investigation of Synergistic Effects: Combining this compound derivatives with other known drugs could lead to synergistic therapeutic effects, potentially overcoming drug resistance and improving treatment outcomes.

Elucidation of Mechanisms of Action: For many bioactive this compound derivatives, the precise molecular mechanisms underlying their pharmacological effects are not fully understood. nih.gov Further studies are needed to identify their specific cellular targets and signaling pathways.

Expansion into Agrochemicals: The biological activity of chromanone derivatives suggests that they may also have potential applications in agriculture as pesticides or herbicides.

Advanced Materials Applications: A more systematic investigation of the photophysical and electronic properties of this compound derivatives could lead to the development of novel materials for electronics and photonics. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.